5-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine
Description
5-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core substituted with a chlorine atom at position 5 and a trifluoromethyl group at position 2. This scaffold is notable for its thermodynamic stability, as the 1H tautomer is favored due to resonance stabilization of the aromatic system . The chloro and trifluoromethyl substituents confer distinct electronic and steric properties, making the compound a valuable intermediate in medicinal chemistry and agrochemical research. Its synthesis typically involves halogenation and cross-coupling reactions, as demonstrated in protocols for analogous pyrazolo[3,4-c]pyridines .
Properties
IUPAC Name |
5-chloro-3-(trifluoromethyl)-2H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-5-1-3-4(2-12-5)13-14-6(3)7(9,10)11/h1-2H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSGBUWTLJSMGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC2=NNC(=C21)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine can be achieved through several methods:
Chlorine/Fluorine Exchange: This method involves the use of trichloromethylpyridine as a starting material, where chlorine atoms are replaced by fluorine atoms using appropriate fluorinating agents.
Pyridine Ring Construction: This approach constructs the pyridine ring from a trifluoromethyl-containing building block.
Direct Trifluoromethylation: This method involves the direct introduction of a trifluoromethyl group using active species such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazolo[3,4-c]pyridine core.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and potassium tert-butoxide, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[3,4-c]pyridines, while oxidation and reduction can lead to different oxidation states of the core structure .
Scientific Research Applications
5-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated as a potential pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo[3,4-c]pyridine Core
5-Chloro-1H-pyrazolo[3,4-c]pyridine (CAS 76006-08-1)
- Structure : Lacks the trifluoromethyl group at position 3.
- Properties : The absence of the electron-withdrawing trifluoromethyl group reduces the compound’s lipophilicity (clogP ≈ 1.2 vs. 2.5 for the target compound).
- Applications : Primarily used as a precursor for further functionalization via Suzuki-Miyaura couplings .
5-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine (CAS 1256793-68-6)
- Structure : Replaces the chloro group at position 5 with a trifluoromethyl group.
- Properties : Increased steric bulk and lipophilicity (clogP ≈ 3.1) compared to the target compound.
- Reactivity : The dual trifluoromethyl groups may hinder electrophilic substitution reactions but enhance metabolic stability in vivo .
5-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine
Core Modifications: Pyrazolo[3,4-b]pyridine vs. Pyrazolo[3,4-c]pyridine
3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (CAS 130599-34-7)
- Structure : Differs in ring fusion ([3,4-b] vs. [3,4-c]), shifting substituent positions.
- Bioavailability studies show higher logD values (≈2.8) due to altered solubility .
5-Chloro-6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS 107658-94-6)
Tautomerism and Stability
The 1H-pyrazolo[3,4-c]pyridine tautomer is thermodynamically favored over N-methylated derivatives due to aromatic stabilization. For example, acid-catalyzed deprotection of SEM-protected analogs preferentially yields the 1H tautomer rather than N2-substituted products . This contrasts with pyrazolo[3,4-d]pyrimidines, where N-alkylation is more readily achieved .
Medicinal Chemistry
- EGFR Inhibitors: Analogous compounds like 3-Isopropyl-N-(2-(4-methoxypiperidin-1-yl)pyrimidin-4-yl)-1H-pyrazolo[3,4-c]pyridin-5-amine (compound 31) demonstrate nanomolar IC₅₀ values against EGFR T790M mutants. The trifluoromethyl group in the target compound may enhance target affinity via hydrophobic interactions .
- Antimalarial Agents : Derivatives such as 3-Iodo-1-((5-(trifluoromethyl)pyridin-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine show dual-stage antiplasmodial activity (IC₅₀ = 0.8 µM), with the trifluoromethyl group contributing to parasite membrane penetration .
Agrochemical Potential
- Pesticidal Activity: Fipronil, a pyrazole-containing insecticide, highlights the importance of chloro and trifluoromethyl groups in neurotoxin development.
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
| Compound Name | CAS Number | Molecular Weight | clogP | clogS | Key Substituents |
|---|---|---|---|---|---|
| 5-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine | - | 251.61 | 2.5 | -3.5 | Cl (C5), CF₃ (C3) |
| 5-Chloro-1H-pyrazolo[3,4-c]pyridine | 76006-08-1 | 169.57 | 1.2 | -2.8 | Cl (C5) |
| 5-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine | 1256793-68-6 | 217.14 | 3.1 | -4.2 | CF₃ (C5 and C3) |
| 3-(Trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | 130599-34-7 | 217.14 | 2.8 | -3.8 | CF₃ (C3), [3,4-b] fusion |
Biological Activity
5-Chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action, providing a comprehensive overview of its pharmacological properties.
- Molecular Formula : CHClFN
- Molecular Weight : 170.52 g/mol
- CAS Number : 131797-35-8
- Storage Conditions : Inert atmosphere at 2-8°C
Synthesis
The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors such as 3-chloro-5-(trifluoromethyl)pyridine with hydrazine derivatives. The reaction conditions often utilize solvents like ethanol or dimethylformamide (DMF), and catalysts such as palladium or copper salts are employed to enhance yields .
Anticancer Properties
Research indicates that pyrazolo[3,4-c]pyridines, including this compound, exhibit significant anticancer activity. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. These compounds were noted for their ability to induce apoptosis and inhibit cell proliferation at micromolar concentrations .
Table 1: Summary of Anticancer Activities
| Compound | Cell Line | Concentration (μM) | Effect |
|---|---|---|---|
| 7d | MDA-MB-231 | 1 | Induces morphological changes |
| 10c | HepG2 | 10 | Enhances caspase-3 activity |
| 7h | Various cancer types | 2.5 - 10 | Inhibits proliferation |
Antimicrobial Activity
In addition to anticancer effects, pyrazolo[3,4-c]pyridines have been evaluated for antimicrobial properties. They exhibit activity against a range of pathogens, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. Compounds related to this compound have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It can interact with various receptors affecting cellular signaling pathways.
Case Studies
Several case studies have explored the therapeutic applications of pyrazolo[3,4-c]pyridines:
- Breast Cancer Study : A study on MDA-MB-231 cells revealed that certain derivatives led to increased apoptosis rates and reduced cell viability at low concentrations.
- Inflammatory Disease Model : In vivo models demonstrated that compounds could significantly reduce inflammation markers compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
